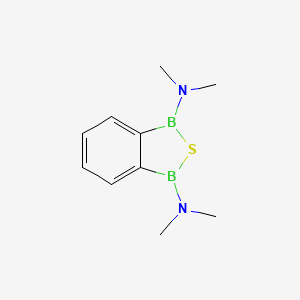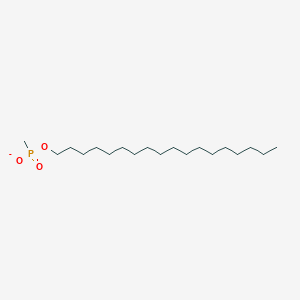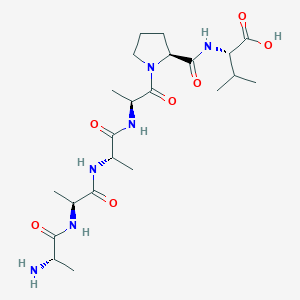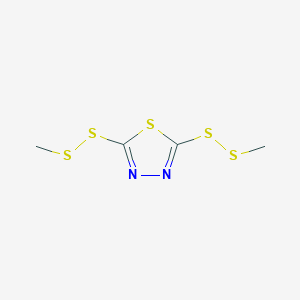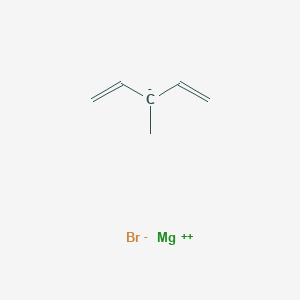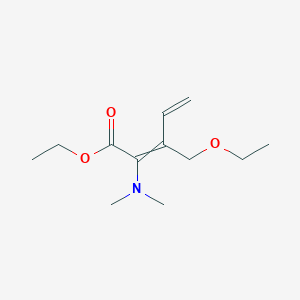
Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate is a chemical compound with a complex structure that includes both ethyl and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate and dimethylamine, which undergo a series of condensation and substitution reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(dimethylamino)penta-2,4-dienoate
- Ethyl 3-(dimethylamino)-2-methylpenta-2,4-dienoate
Uniqueness
Ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate is unique due to its specific structural features, such as the ethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
820976-99-6 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-3-(ethoxymethyl)penta-2,4-dienoate |
InChI |
InChI=1S/C12H21NO3/c1-6-10(9-15-7-2)11(13(4)5)12(14)16-8-3/h6H,1,7-9H2,2-5H3 |
InChI Key |
VRIGVBXBEUOUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=C(C(=O)OCC)N(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
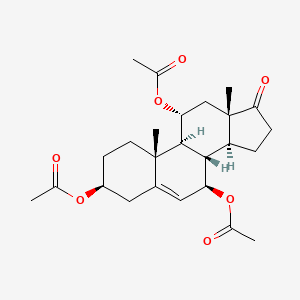
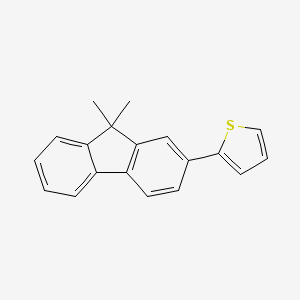

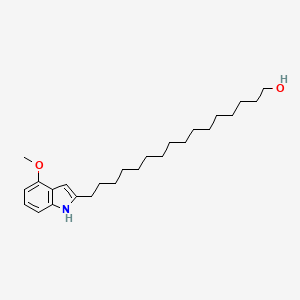
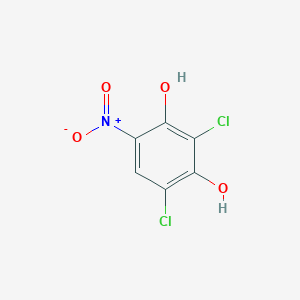
phosphane](/img/structure/B15161065.png)
